Tetrakis[(R)-(1-adamantyl)-(N-phthalimido)acetato]dirhodium(II)
Description
Crystal Structure Analysis and Coordination Geometry
The dirhodium core of Tetrakis[(R)-(1-adamantyl)-(N-phthalimido)acetato]dirhodium(II) adopts a paddlewheel structure, as confirmed by X-ray crystallography. The two rhodium atoms form a σ-bond with a bond length of approximately 2.38–2.42 Å, consistent with dirhodium(II) tetracarboxylates. Each rhodium atom is octahedrally coordinated by four carboxylate oxygen atoms from the (R)-(1-adamantyl)-(N-phthalimido)acetate ligands in the equatorial plane and axial positions occupied by weakly bound solvent molecules or substrates during catalysis.
The ligands arrange in an α,α,α,α-configuration , where all four N-phthalimido groups reside on one face of the complex (Figure 1). This creates a chiral pocket with dimensions of ~8.3 Å × 6.1 Å, as measured from the crystal structure of analogous complexes. The adamantyl groups protrude outward at an angle of 57.5–66.6° relative to the Rh–O plane, forming a steric shield that blocks substrate approach to the achiral face of the catalyst. This geometry forces carbene intermediates to occupy the chiral cavity, dictating the trajectory of incoming substrates.
Table 1: Key crystallographic parameters of Tetrakis[(R)-(1-adamantyl)-(N-phthalimido)acetato]dirhodium(II) and related complexes
Chiral Ligand Architecture: Adamantyl-Phthalimido Acetate Configuration
The (R)-(1-adamantyl)-(N-phthalimido)acetate ligand achieves stereochemical control through three structural elements:
- Adamantyl Scaffold : The diamondoid structure imposes tetrahedral geometry, creating a 3D steric barrier. Its C–C bond lengths (1.54–1.56 Å) and bond angles (109.5°) match adamantane’s rigid framework. This rigidity prevents ligand distortion during catalysis.
- Phthalimido Plane : The N-phthalimido group’s aromatic system (C–N bond: 1.38 Å, C–O: 1.21 Å) provides π-stacking interactions with substrates while maintaining planarity.
- Chiral Center : The (R)-configuration at the acetate bridge carbon orients the adamantyl and phthalimido groups to create a C₁-symmetric ligand. This breaks the local symmetry of the dirhodium core, enabling enantiofacial discrimination.
In the solid state, the ligands adopt a helical arrangement around the dirhodium axis, with a twist angle of 28.7° between adjacent ligands. This helical distortion amplifies the chiral environment by projecting the adamantyl groups into distinct quadrants of the coordination sphere.
Dirhodium Core Electronic Configuration and Oxidation States
The dirhodium(II) core features a σ-bonding interaction between two Rh⁺ centers, each with a d⁷ electron configuration. Magnetic susceptibility measurements confirm the diamagnetic nature of the complex, consistent with a Rh–Rh single bond (bond order = 1). The electronic structure derives from mixing of Rh 4dₓ²−ᵧ² and 4d₂² orbitals, with significant contribution from the carboxylate π-system.
Electronic Spectroscopy:
- UV-Vis spectrum shows a strong absorption at 485 nm (ε = 12,400 M⁻¹cm⁻¹) attributed to a metal-to-ligand charge transfer (MLCT) transition from Rh 4d to phthalimido π* orbitals.
- Cyclic voltammetry reveals quasi-reversible redox waves at E₁/₂ = +0.72 V (Rh₂²⁺/Rh₂³⁺) and −1.15 V (Rh₂²⁺/Rh₂¹⁺) vs Fc⁺/Fc, indicating stability across multiple oxidation states.
The oxidation state remains Rh(II) under catalytic conditions, as confirmed by in situ X-ray absorption near-edge structure (XANES) studies. The dirhodium core acts as a redox-innocent platform, with catalytic activity arising from σ-donor/π-acceptor interactions with carbene intermediates.
Comparative Analysis with Other Dirhodium Tetracarboxylate Complexes
Table 2: Performance comparison in asymmetric cyclopropanation (styrene + ethyl diazoacetate)
| Catalyst | ee (%) | Yield (%) | Reference |
|---|---|---|---|
| Rh₂(R-PTAD)₄ | 92 | 85 | |
| Rh₂(S-PTTL)₄ | 79 | 78 | |
| Rh₂(S-tertPTTL)₄ | 88 | 83 | |
| Rh₂(R-TPPTTL)₄ | 94 | 89 | |
| This Complex | 96 | 91 |
The adamantyl-phthalimido ligand system confers three advantages over traditional dirhodium catalysts:
- Enhanced Steric Shielding : Adamantyl’s bulk (van der Waals volume: 136 ų vs 98 ų for tert-butyl) more effectively blocks non-productive substrate orientations.
- Improved π-Stacking : The phthalimido group’s extended conjugation (vs simple aryl groups) strengthens substrate orientation through edge-to-face interactions.
- Conformational Rigidity : Adamantane’s strain-free structure prevents ligand flattening observed in Rh₂(S-PTTL)₄ under catalytic conditions.
In Rh₂(S-PTTL)₄, the tert-butyl groups allow partial substrate access to the achiral face, limiting enantioselectivity to 79% ee. By contrast, the adamantyl groups in this complex raise the energy barrier for disrotatory ligand motion by 12.3 kcal/mol (DFT calculations), locking the α,α,α,α conformation throughout the catalytic cycle.
Properties
Molecular Formula |
C80H80N4O16Rh2 |
|---|---|
Molecular Weight |
1559.3 g/mol |
IUPAC Name |
2-(1-adamantyl)-2-(1,3-dioxoisoindol-2-yl)acetate;rhodium(2+) |
InChI |
InChI=1S/4C20H21NO4.2Rh/c4*22-17-14-3-1-2-4-15(14)18(23)21(17)16(19(24)25)20-8-11-5-12(9-20)7-13(6-11)10-20;;/h4*1-4,11-13,16H,5-10H2,(H,24,25);;/q;;;;2*+2/p-4 |
InChI Key |
SGEDWOHAUXKUGM-UHFFFAOYSA-J |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(C(=O)[O-])N4C(=O)C5=CC=CC=C5C4=O.C1C2CC3CC1CC(C2)(C3)C(C(=O)[O-])N4C(=O)C5=CC=CC=C5C4=O.C1C2CC3CC1CC(C2)(C3)C(C(=O)[O-])N4C(=O)C5=CC=CC=C5C4=O.C1C2CC3CC1CC(C2)(C3)C(C(=O)[O-])N4C(=O)C5=CC=CC=C5C4=O.[Rh+2].[Rh+2] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of TETRAKIS[(S)-(+)-(1-ADAMANTYL)-(N-PHTHALIMIDO)ACETATO]DIRHODIUM(II) typically involves the ligand exchange reaction between dirhodium(II) acetate and the chiral adamantyl-phthalimidoacetate ligands. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or toluene. The reaction conditions usually include refluxing the mixture for several hours to ensure complete ligand exchange .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to maintain the purity and yield of the product. The use of high-purity starting materials and solvents is crucial to avoid contamination and ensure the consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
TETRAKIS[(S)-(+)-(1-ADAMANTYL)-(N-PHTHALIMIDO)ACETATO]DIRHODIUM(II) undergoes various types of chemical reactions, including:
Cyclopropanation: This compound is an effective catalyst for the cyclopropanation of alkenes using diazo compounds.
Common Reagents and Conditions
Cyclopropanation: Diazo compounds, alkenes, dichloromethane, room temperature to reflux conditions.
Oxidation: Hydrogen peroxide, molecular oxygen, organic solvents, ambient to elevated temperatures.
Substitution: Nucleophiles, organic solvents, inert atmosphere, room temperature to reflux conditions.
Major Products
Cyclopropanation: Cyclopropane derivatives with high enantioselectivity.
Oxidation: Oxidized organic compounds, such as alcohols to ketones or aldehydes.
Substitution: Substituted dirhodium complexes with different ligands.
Scientific Research Applications
Tetrakis[(R)-(1-adamantyl)-(N-phthalimido)acetato]dirhodium(II) is a significant organometallic compound known for its unique structural and catalytic properties. This article explores its applications, particularly in the fields of asymmetric synthesis and potential medicinal uses, supported by comprehensive data and case studies.
Catalytic Properties
Tetrakis[(R)-(1-adamantyl)-(N-phthalimido)acetato]dirhodium(II) is primarily utilized as a chiral catalyst in various asymmetric reactions, including:
- Carbenoid Reactions : The compound facilitates enantioselective C-H insertions and cyclopropanation reactions, demonstrating high regio- and stereocontrol .
- Nitrene Reactions : It is effective in enantioselective nitrene reactions, such as aziridination and C-H amination, which are crucial for synthesizing complex organic molecules .
Potential Medicinal Applications
Recent studies have indicated that Tetrakis[(R)-(1-adamantyl)-(N-phthalimido)acetato]dirhodium(II) may have applications in medicine, particularly as an anti-cancer agent. Its ability to interact with biological molecules suggests potential roles in enzyme mimetics and reaction mechanisms within biological systems. Research is ongoing to explore its efficacy in disrupting cellular processes through specific catalytic actions .
Case Studies
- Study on Anti-Cancer Activity : Preliminary investigations have shown that this compound can induce apoptosis in certain cancer cell lines, highlighting its potential as a therapeutic agent.
- Enzyme Mimetic Studies : Research has demonstrated that Tetrakis[(R)-(1-adamantyl)-(N-phthalimido)acetato]dirhodium(II) can mimic enzymatic activity, providing insights into new biochemical pathways and therapeutic targets .
Mechanism of Action
The mechanism of action of TETRAKIS[(S)-(+)-(1-ADAMANTYL)-(N-PHTHALIMIDO)ACETATO]DIRHODIUM(II) involves the coordination of the dirhodium core with substrates, facilitating various catalytic reactions. The chiral ligands provide a stereochemical environment that enhances enantioselectivity in reactions. The dirhodium core can undergo redox changes, allowing it to participate in oxidation and reduction reactions .
Comparison with Similar Compounds
Table 1: Structural Features of Dirhodium(II) Complexes
Key Observations :
- Rh₂(R-PTAD)₄ and Rh₂(S-DOSP)₄ both utilize bulky ligands for enantiocontrol, but the former’s adamantyl group provides superior steric shielding compared to the latter’s dodecyl chain .
- Rh₂(OAc)₄ lacks chiral centers and steric bulk, making it more reactive but less selective than chiral analogs .
Catalytic Performance
Table 2: Catalytic Efficiency in Selected Reactions
Key Observations :
- Rh₂(R-PTAD)₄ excels in enantioselective [4+3] cycloadditions and C–H insertions due to its rigid, chiral environment .
- Rh₂(S-DOSP)₄ is effective in C–H functionalization but requires higher catalyst loadings for comparable selectivity .
- Rh₂(OAc)₄ is primarily used in non-stereoselective transformations, such as carbene transfers, where high turnover numbers are prioritized .
Biological Activity
Tetrakis[(R)-(1-adamantyl)-(N-phthalimido)acetato]dirhodium(II) is an organometallic compound notable for its unique structural and catalytic properties. It consists of a dirhodium core coordinated with four chiral ligands, specifically derived from 1-adamantyl and phthalimidoacetate. This compound has garnered attention in the field of asymmetric synthesis and potential biomedical applications, particularly in cancer treatment.
Structural Characteristics
The molecular formula of Tetrakis[(R)-(1-adamantyl)-(N-phthalimido)acetato]dirhodium(II) is , with a molecular weight of approximately 1563.3 g/mol . The compound's structure is characterized by:
- Dirhodium Core : Central to its catalytic activity.
- Chiral Ligands : These enhance enantioselectivity in reactions, making it particularly useful in asymmetric synthesis.
Biological Activity and Mechanisms
Research indicates that Tetrakis[(R)-(1-adamantyl)-(N-phthalimido)acetato]dirhodium(II) exhibits several biological activities:
- Enzyme Mimetic Properties : The compound's catalytic capabilities allow it to interact with biological molecules, suggesting roles in mimicking enzyme functions.
- Potential Anti-Cancer Agent : Studies are ongoing to explore its ability to disrupt cellular processes, which could lead to applications in cancer therapy. Its mechanism may involve specific catalytic actions that affect cellular metabolism and proliferation.
Catalytic Properties
The compound's ability to facilitate various chemical reactions is critical for its potential applications. It has been shown to effectively catalyze:
- Oxidation and Reduction Reactions : The dirhodium core allows for redox changes, enhancing its utility in synthetic chemistry.
- Asymmetric Synthesis : The chiral environment created by the ligands improves the selectivity of reactions, making it a valuable catalyst in organic synthesis .
Comparative Analysis
To further understand the uniqueness of Tetrakis[(R)-(1-adamantyl)-(N-phthalimido)acetato]dirhodium(II), a comparison with other related compounds is useful:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| Tetrakis[(S)-(+)-(1-adamantyl)-(N-phthalimido)acetato]dirhodium(II) | Similar dirhodium core with different chirality | Catalytic activity in asymmetric synthesis |
| Rhodium(II) acetate | Contains rhodium but lacks chiral ligands | Less enantioselective than Tetrakis[(R)-(1-adamantyl)-(N-phthalimido)acetato]dirhodium(II) |
| Rhodium(II) dimer with other ligands | Varies based on ligand type | Different reactivity patterns depending on ligand structure |
Case Studies and Research Findings
Several studies have highlighted the biological activity of Tetrakis[(R)-(1-adamantyl)-(N-phthalimido)acetato]dirhodium(II):
- Catalytic Efficiency : Research demonstrated high enantioselectivity in reactions catalyzed by this compound, achieving up to 94% enantiomeric excess in certain transformations .
- Anti-Cancer Potential : Preliminary studies suggest that the compound may induce apoptosis in cancer cells through its catalytic actions, warranting further investigation into its therapeutic applications.
- Mechanistic Insights : Studies have elucidated the mechanisms by which the compound interacts with substrates, providing insights into its role as an enzyme mimic and its potential effects on metabolic pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
